molecular formula C6H10O5 B1288611 3,6-Anhydro-L-galactose CAS No. 28251-55-0

3,6-Anhydro-L-galactose

Cat. No.: B1288611
CAS No.: 28251-55-0
M. Wt: 162.14 g/mol
InChI Key: WZYRMLAWNVOIEX-MOJAZDJTSA-N
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Description

3,6-Anhydro-L-galactose is a monomeric sugar derived from agarose, a polysaccharide found in red macroalgae. This compound has garnered attention due to its various physiological activities, including anti-inflammatory, moisturizing, skin whitening, anti-colon cancer, and anti-cariogenic properties . These attributes make it a potential functional ingredient in various industries, including food, cosmetics, and pharmaceuticals.

Preparation Methods

The preparation of 3,6-Anhydro-L-galactose can be achieved through both chemical and enzymatic methods. One common approach involves the hydrolysis of agarose. The process typically includes the following steps :

    Pre-hydrolysis: Agarose is pre-hydrolyzed into agaro-oligosaccharides using acetic acid.

    Hydrolysis: The agaro-oligosaccharides are further hydrolyzed into neoagarobiose by an exo-agarase enzyme.

    Final Hydrolysis: Neoagarobiose is then hydrolyzed into this compound and galactose by a neoagarobiose hydrolase enzyme.

Industrial production methods aim to optimize yield and purity. For instance, a two-step process utilizing specific β-galactosidases has been shown to produce high-titer this compound efficiently .

Chemical Reactions Analysis

3,6-Anhydro-L-galactose undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions and conditions include :

    Oxidation: This reaction can convert this compound into 3,6-Anhydro-L-galactonate using oxidizing agents.

    Reduction: Reduction reactions can produce 3,6-Anhydro-L-galactitol, a sugar alcohol form of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties and applications.

The major products formed from these reactions include 3,6-Anhydro-L-galactonate and 3,6-Anhydro-L-galactitol, which have their own unique applications.

Scientific Research Applications

3,6-Anhydro-L-galactose has a wide range of scientific research applications :

    Chemistry: It is used as a precursor for synthesizing various derivatives and as a platform chemical for producing other valuable compounds.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with different enzymes.

    Medicine: Due to its anti-inflammatory and anti-cancer properties, this compound is being explored for potential therapeutic applications.

    Industry: It is used in the production of biofuels, bioplastics, and as a functional ingredient in cosmetics and food products.

Mechanism of Action

The mechanism by which 3,6-Anhydro-L-galactose exerts its effects involves several molecular targets and pathways . For instance:

    Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.

    Skin Whitening: It inhibits melanin production by affecting the activity of tyrosinase, an enzyme involved in melanin synthesis.

    Anti-cancer: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

3,6-Anhydro-L-galactose can be compared with other similar compounds, such as 3,6-Anhydro-D-galactose and 3,6-Anhydro-L-galactitol . While these compounds share some structural similarities, this compound is unique due to its specific physiological activities and potential applications. For example:

    3,6-Anhydro-D-galactose: Similar in structure but differs in stereochemistry, affecting its biological activity.

    3,6-Anhydro-L-galactitol: A reduced form of this compound, used in different industrial applications.

Properties

IUPAC Name

(2S)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYRMLAWNVOIEX-MOJAZDJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)C(C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H](O1)[C@@H](C=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28251-55-0
Record name 3,6-Anhydrogalactose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028251550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-ANHYDROGALACTOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II64NNN45G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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